molecular formula C6H12ClN3 B598599 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1197230-21-9

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B598599
CAS No.: 1197230-21-9
M. Wt: 161.633
InChI Key: LBWIPMKVKGUOMW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structural features of the compound . The presence of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

These could include pathways related to inflammation, cancer, diabetes, and microbial infections, among others .

Pharmacokinetics

For instance, its hydrochloride form suggests that it is likely soluble in water, which could enhance its absorption and distribution in the body .

Result of Action

Based on the reported activities of pyrazole derivatives, this compound could potentially exert anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects, among others . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride could be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially affect the compound’s action through competitive or noncompetitive interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the alkylation of 3-methyl-1H-pyrazol-4-amine. One common method includes the reaction of 3-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

IUPAC Name

1-ethyl-3-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWIPMKVKGUOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669502
Record name 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197230-21-9
Record name 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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